molecular formula C11H11NO B120577 (3-Aminonaphthalen-2-yl)methanol CAS No. 141281-58-5

(3-Aminonaphthalen-2-yl)methanol

Cat. No.: B120577
CAS No.: 141281-58-5
M. Wt: 173.21 g/mol
InChI Key: JISDTJXWUKAFFL-UHFFFAOYSA-N
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Description

(3-Aminonaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H11NO It consists of a naphthalene ring system substituted with an amino group at the third position and a methanol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Aminonaphthalen-2-yl)methanol can be synthesized through the reduction of 3-amino-2-naphthoic acid using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF). The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to achieve high yields and purity.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can undergo acylation or alkylation reactions.

    Esterification/Etherification: The methanol group can participate in esterification or etherification reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Acylation: Acyl chlorides or anhydrides in the presence of a base.

    Esterification: Carboxylic acids or acid chlorides with an acid catalyst.

Major Products:

    Oxidation: 3-Aminonaphthalen-2-carboxylic acid.

    Reduction: 3-Aminonaphthalen-2-ylamine.

    Acylation: N-acyl derivatives of this compound.

    Esterification: Esters of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Aminonaphthalen-2-yl)methanol is not well-documented. the presence of the amino and methanol groups suggests potential interactions with biological molecules through hydrogen bonding and other non-covalent interactions. These functional groups can influence the compound’s reactivity and interactions with molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

    (1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino group at the first position.

    (3-Aminonaphthalen-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-Aminonaphthalen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.

Uniqueness: The combination of the amino and methanol groups provides versatility in chemical reactions and potential for diverse applications in various fields .

Properties

IUPAC Name

(3-aminonaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISDTJXWUKAFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438844
Record name (3-Aminonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141281-58-5
Record name (3-Aminonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-amino-2-naphthoic acid (85%, 1.17 g, 5.34 mmol) in dry THF (20 mL) was added dropwise over 30 min to a stirred solution of LiAlH4 (95%, 0.53 g, 13.4 mmol) in dry THF (20 mL) at 0° C. under N2. The mixture was stirred at room temperature overnight. Water (20 mL) was added and the mixture was adjusted to basic pH with 1N NaOH (20 mL). The mixture was filtered and extracted with Et2O (4×100 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford (3-amino-2-naphthyl)methanol (0.88 g, 95%). LCMS calc.=174.1; found=174.2 (M+1)+. 1H NMR (500 MHz, CD3OD): δ 7.66 (d, J=8.0 Hz, 1H); 7.61 (s, 1H); 7.55 (d, J=8.2 Hz, 1H); 7.30-7.27 (m, 1H); 7.18-7.14 (m, 1H); 7.08 (s, 1H); 4.74 (s, 2H).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
20 mL
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solvent
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Quantity
20 mL
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reactant
Reaction Step Two
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Quantity
20 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-amino-2-naphthoic acid (85%, 1.17 g, 5.34 mmol) in dry THF (20 mL) was added dropwise over 30 min to a stirred solution of lithium aluminum hydride (95%, 0.53 g, 13.4 mmol) in dry THF (20 mL) at 0° C. under N2. The mixture was stirred at room temperature overnight. Water (20 mL) was added and the mixture was adjusted to basic pH with 1N NaOH (20 mL). The mixture was filtered and extracted with Et2O (4×100 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford (3-amino-2-naphthyl)methanol. LCMS calc.=174.1; found=174.2 (M+1)+. 1H NMR (500 MHz, CD3OD): δ 7.66 (d, J=8.0 Hz, 1H); 7.61 (s, 1H); 7.55 (d, J=8.2 Hz, 1H); 7.30-7.27 (m, 1H); 7.18-7.14 (m, 1H); 7.08 (s, 1H); 4.74 (s, 2H).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3-amino-2-naphthoic acid (2 g, 10.7 mmol) in THF (11 mL) at 0° C. is added a 1 M solution of borane-tetrahydrofuran complex (27 mL) dropwise over 15 min. The mixture is allowed to warm to ambient temperature and stirred for 6 h. The excess borane-tetrahydrofuran complex is quenched by adding methanol at 0° C., and the solvent evaporated to obtain a yellow solid. The solid is washed with water, EtOAc and then dried under high vacuum to give (3-aminonaphthalen-2-yl)-methanol.
Quantity
2 g
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reactant
Reaction Step One
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solution
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11 mL
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